Cas no 59038-58-3 (Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro-)

Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- structure
59038-58-3 structure
Product Name:Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro-
CAS No:59038-58-3
MF:C15H15N3O4
MW:301.297303438187
CID:340076
PubChem ID:12259177
Update Time:2025-04-19

Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro-
    • 2,6-dinitro-4-(2-phenylpropan-2-yl)aniline
    • DTXSID30482799
    • 59038-58-3
    • 2-(4-Amino-3,5-dinitrophenyl)-2-phenylpropan
    • Inchi: 1S/C15H15N3O4/c1-15(2,10-6-4-3-5-7-10)11-8-12(17(19)20)14(16)13(9-11)18(21)22/h3-9H,16H2,1-2H3
    • InChI Key: VGCDZKHKFMKJDN-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(=C(C=C(C=1)C(C)(C)C1C=CC=CC=1)[N+](=O)[O-])N)=O

Computed Properties

  • Exact Mass: 301.10635
  • Monoisotopic Mass: 301.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • PSA: 112.3

Benzenamine, 4-(1-methyl-1-phenylethyl)-2,6-dinitro- Related Literature

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